![molecular formula C15H16ClN3 B14746874 4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline CAS No. 3025-68-1](/img/structure/B14746874.png)
4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is commonly used in dyeing processes. The presence of the chloro and methyl groups on the phenyl ring, along with the dimethylamino group, contributes to its unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise temperature and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The mechanism of action of 4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins, potentially causing antimicrobial or anticancer effects . The molecular targets and pathways involved include DNA intercalation and inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-(3-Methylphenyl)diazenyl]-N,N-dimethylaniline: Lacks the chloro group, resulting in different reactivity and applications.
4-[(E)-(3-Chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline: The additional methyl group alters its chemical properties and uses.
Uniqueness
The presence of both chloro and methyl groups in 4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline makes it unique in terms of its reactivity and applications. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl group provides steric hindrance, affecting its overall stability and interactions .
Eigenschaften
CAS-Nummer |
3025-68-1 |
|---|---|
Molekularformel |
C15H16ClN3 |
Molekulargewicht |
273.76 g/mol |
IUPAC-Name |
4-[(3-chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-14(16)5-4-6-15(11)18-17-12-7-9-13(10-8-12)19(2)3/h4-10H,1-3H3 |
InChI-Schlüssel |
YWTAJVFAPHPVJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N=NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
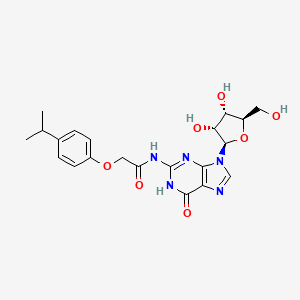
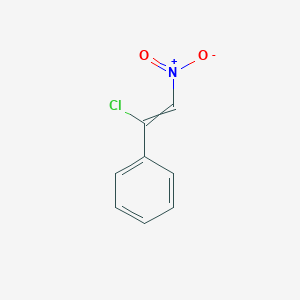
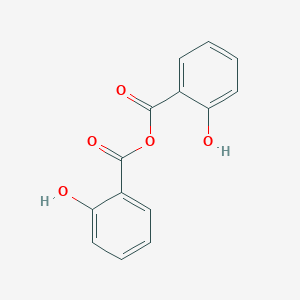
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)

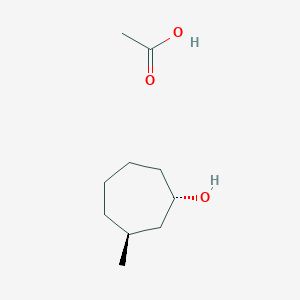
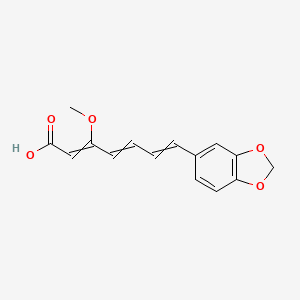
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
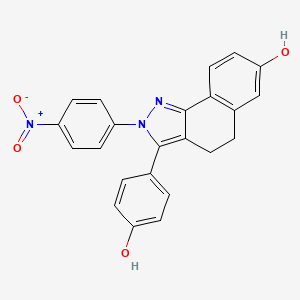
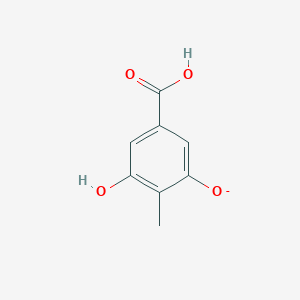

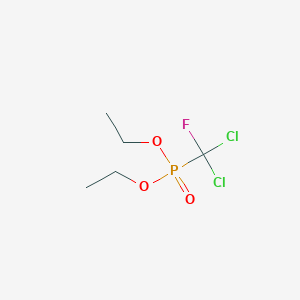
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
